5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride
Description
Properties
IUPAC Name |
5-(2-aminoethyl)-1,3,4-thiadiazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4S.2ClH/c5-2-1-3-7-8-4(6)9-3;;/h1-2,5H2,(H2,6,8);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSUVAHFGSAFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C1=NN=C(S1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676299 | |
| Record name | 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74784-47-7 | |
| Record name | 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50676299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
Phosphorus oxychloride serves as both a dehydrating agent and catalyst in solid-phase syntheses. A mixture of thiosemicarbazide, 2-(protected amino)acetic acid, and POCl₃ (1:1.2:1.2 molar ratio) is ground at room temperature, yielding the thiadiazole core after 30–60 minutes. The use of a Boc-protected aminoethyl carboxylic acid prevents undesired side reactions, with deprotection achieved via HCl hydrolysis to generate the dihydrochloride salt.
Reaction Conditions:
Sulfuric Acid-Catalyzed Liquid-Phase Synthesis
Concentrated H₂SO₄ facilitates cyclocondensation in ethanol under reflux. Thiosemicarbazide and 2-aminoethylcarboxylic acid (or its hydrochloride) react at 80–90°C for 4 hours, followed by basification with Na₂CO₃ to precipitate the product. This method is advantageous for scalability but requires stringent pH control to avoid over-protonation of the amine groups.
Optimization Data:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of thiosemicarbazide, 2-(Boc-amino)acetic acid, and MgSO₄ (desiccant) is irradiated at 250–600 W for 5–10 minutes. The dielectric heating enhances cyclization efficiency, achieving yields comparable to conventional methods (72–76%).
Advantages:
Post-Synthetic Functionalization
For substrates where direct cyclocondensation is impractical, post-synthetic modification of pre-formed thiadiazoles is employed:
Alkylation of 5-Chloro-1,3,4-Thiadiazol-2-Amine
5-Chloro derivatives react with ethylenediamine in DMF at 60°C, displacing chloride to introduce the aminoethyl group. The product is treated with HCl to form the dihydrochloride salt.
Key Considerations:
Analytical Validation
Synthesized compounds are characterized via:
-
FT-IR: Peaks at 3,400–3,265 cm⁻¹ (N–H stretch), 1,645–1,594 cm⁻¹ (C=N), and 1,177–1,030 cm⁻¹ (S=O).
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¹H NMR: Signals at δ 3.56–4.11 ppm (CH₂NH₂) and δ 8.24–8.52 ppm (amide N–H).
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| POCl₃ Solid-Phase | 94 | 30 min | High | Moderate |
| H₂SO₄ Reflux | 78 | 4 hours | Moderate | High |
| Microwave | 76 | 5–10 min | High | Low |
| Alkylation | 72 | 6–8 hours | Low | Moderate |
Challenges and Mitigation Strategies
-
Amino Group Protection: Boc or Fmoc protection prevents side reactions during cyclocondensation.
-
Solubility Issues: Polar aprotic solvents (DMF, DMSO) enhance reagent solubility in alkylation steps.
-
Byproduct Formation: Excess POCl₃ or H₂SO₄ is neutralized with NaHCO₃ post-reaction to minimize salt byproducts.
Industrial-Scale Considerations
Large-scale production favors H₂SO₄-catalyzed reflux due to equipment availability and proven safety protocols. However, POCl₃-based methods offer faster cycle times, justifying initial capital investment for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
The 1,3,4-thiadiazole scaffold is known for its significant antimicrobial properties. Numerous derivatives of 5-(2-aminoethyl)-1,3,4-thiadiazole have been synthesized and evaluated for their effectiveness against various pathogens.
- Bacterial Infections : A series of studies have demonstrated that derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL .
- Fungal Infections : The antifungal efficacy of these compounds has also been documented. Certain derivatives displayed significant inhibition against Candida albicans and Aspergillus niger, outperforming standard antifungal agents like fluconazole .
Anticancer Potential
Research indicates that 5-(2-aminoethyl)-1,3,4-thiadiazole derivatives possess cytotoxic properties against various cancer cell lines.
- Cytotoxicity Studies : Compounds derived from this scaffold have shown moderate to potent cytotoxic effects against human cancer cell lines such as HEK 293 (kidney), BT474 (breast), and NCI-H226 (lung) when tested using MTT assays .
- Mechanistic Insights : The anticancer mechanism may involve the inhibition of tumor-associated carbonic anhydrases (CAs), which are crucial for maintaining the acidic microenvironment of tumors. This inhibition could help in selectively targeting cancer cells while sparing healthy tissues .
Antitubercular Activity
The potential of thiadiazole derivatives in combating tuberculosis has been explored extensively.
- Activity Against Mycobacterium tuberculosis : Several studies report that compounds containing the thiadiazole moiety exhibit promising antitubercular activity. These findings suggest that modifications to the basic structure can enhance efficacy against drug-resistant strains of tuberculosis .
CNS Activity
Research has also highlighted the neuropharmacological potential of 5-(2-aminoethyl)-1,3,4-thiadiazole derivatives.
- Anxiolytic and Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter systems, which could lead to anxiolytic or antidepressant effects. This area requires further investigation to fully understand the underlying mechanisms and therapeutic potential .
Synthesis of Metal Complexes
The synthesis of metal complexes involving 5-(2-aminoethyl)-1,3,4-thiadiazole has opened avenues for exploring their enhanced biological activities.
- Metal-Based Therapeutics : Metal complexes derived from this compound have been studied for their potential applications in drug development, particularly in enhancing antimicrobial and anticancer activities through synergistic effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Structural Features of Selected Thiadiazole Derivatives
Key Observations :
- The target compound’s 2-aminoethyl group introduces a basic, protonatable amine, enhancing water solubility in its dihydrochloride form.
- Chlorinated derivatives (e.g., 5-(2,4-Dichlorophenoxymethyl)) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but reducing aqueous solubility .
- Aromatic substituents (e.g., pyridinyl, benzylthio) may enhance binding to hydrophobic pockets in biological targets .
Key Observations :
Key Observations :
Physical and Chemical Properties
Table 4: Comparative Physical Properties
Biological Activity
5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article provides an overview of the biological properties associated with this compound, including its antimicrobial, anticancer, and anticonvulsant activities, supported by recent research findings and case studies.
Overview of Thiadiazole Compounds
Thiadiazoles are heterocyclic compounds characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The 1,3,4-thiadiazole scaffold is particularly significant due to its versatility in medicinal chemistry. Compounds containing this moiety have exhibited a wide range of biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of 5-(2-Aminoethyl)-1,3,4-thiadiazole demonstrate significant antimicrobial properties. For instance, studies have shown that various substitutions on the thiadiazole ring enhance its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. A notable study reported that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to 125 μg/mL against these pathogens .
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 5a | Staphylococcus aureus | 62.5 |
| 5b | E. coli | 125 |
| 5c | Salmonella typhi | 500 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising cytotoxic effects against several cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and leukemia (CEM-13). For example, one study reported IC50 values for certain derivatives ranging from 4.37 μM to 8.03 μM against HepG-2 and A549 cell lines .
Table 2: Cytotoxicity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 20b | HepG-2 | 4.37 ± 0.7 |
| 20c | A549 | 8.03 ± 0.5 |
Anticonvulsant Activity
The anticonvulsant properties of thiadiazole derivatives have also been documented. Research indicates that these compounds can modulate neurotransmitter systems and exhibit protective effects against seizures in animal models . The mechanism appears to involve the inhibition of sodium channels and enhancement of GABAergic activity.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various substituted thiadiazoles and found that compounds with halogen substitutions showed improved activity against Gram-positive bacteria compared to their non-halogenated counterparts .
- Cytotoxicity Assessment : In vitro studies using MTT assays demonstrated that certain thiadiazole derivatives induced apoptosis in cancer cells through the activation of caspase pathways .
- Anticonvulsant Evaluation : Experimental models showed that specific thiadiazole derivatives significantly reduced seizure frequency and duration in induced seizure models in rodents .
Q & A
Q. What are the common synthetic routes for 5-(2-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization and alkylation steps. For example, analogous thiadiazole compounds are synthesized via cyclocondensation of hydrazides with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄) . Alkylation of the amine group can be achieved using chloroethyl derivatives in the presence of sodium hydroxide or triethylamine as a base . To optimize purity, recrystallization from ethanol or DMF is recommended, followed by characterization via NMR (e.g., δ 7.26 ppm for -NH₂ protons) and elemental analysis (C, H, N, S percentages) .
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- ¹H/¹³C NMR : To identify proton environments (e.g., ethylenic CH₂ groups at δ 2.45–2.68 ppm) and carbon backbone .
- Mass Spectrometry (EI-MS) : For molecular ion peaks (e.g., m/z 233 [M+1] for related thiadiazoles) .
- X-ray Crystallography : Resolves crystal packing and bond angles (mean C–C bond length: 0.006 Å; R factor: 0.055) .
- Elemental Analysis : Validates stoichiometry (e.g., C₈H₁₆N₄S₂ requires C: 41.35%, H: 6.94%) .
Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?
- Methodological Answer : Thiadiazoles are generally sensitive to prolonged exposure to light and moisture. Stability testing should include:
- pH-dependent degradation studies : Monitor via HPLC at 25°C across pH 3–8.
- Thermogravimetric Analysis (TGA) : Assess thermal stability up to 200°C.
- Oxidative Stress Testing : Use H₂O₂ or radical initiators to evaluate susceptibility to oxidation. Store at -20°C in desiccated, amber vials for long-term stability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction pathways for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path searches can predict intermediates and transition states. For example, ICReDD’s approach combines quantum mechanics with experimental feedback to narrow optimal conditions (e.g., solvent selection, catalyst loading) . Virtual simulations using software like Gaussian or NWChem model reaction energetics, reducing trial-and-error experimentation by >50% .
Q. How can structure-activity relationships (SARs) be established for its biological activity?
- Methodological Answer :
- Functional Group Modifications : Synthesize analogs (e.g., replacing the ethyl group with methyl or aryl substituents) and test bioactivity .
- Docking Studies : Use AutoDock Vina to predict binding affinities with target proteins (e.g., enzymes or receptors).
- In Vitro Assays : Evaluate cytotoxicity (MTT assay), antimicrobial activity (MIC against Gram+/Gram- bacteria), or apoptosis induction (caspase-3 activation) .
Q. How can contradictions in experimental data (e.g., conflicting bioactivity or spectral results) be resolved?
- Methodological Answer :
- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, pH, catalyst) to identify interactions causing variability .
- Cross-Validation with Computational Models : Compare experimental NMR/X-ray data with simulated spectra (e.g., using ACD/Labs or ChemDraw) to resolve structural ambiguities .
- Meta-Analysis : Aggregate data from multiple studies (e.g., biological replicates) and apply statistical tools (ANOVA, PCA) to isolate outliers or confounding factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
